molecular formula C7H6ClNO2 B1601765 4-Chloro-2-hydroxybenzamide CAS No. 37893-37-1

4-Chloro-2-hydroxybenzamide

Cat. No. B1601765
CAS RN: 37893-37-1
M. Wt: 171.58 g/mol
InChI Key: NXRFMWBOQWRGFW-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybenzamide is a chemical compound with the molecular formula C7H6ClNO2 . It is also known by other names such as 4-Chlorobenzenehydroxamic acid, 4-Chloro-N-hydroxybenzamide, and Benzamide, 4-chloro-N-hydroxy- . The average mass of this compound is 171.581 Da .


Synthesis Analysis

The synthesis of 4-hydroxybenzamides and their salts has been discussed in a study . The study mentions the preparation of 4-hydroxybenzoyl chloride from 4-hydroxybenzoic acid. The target 4-hydroxybenzamides were prepared via the Schotten–Baumann reaction .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-hydroxybenzamide consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of this compound is 171.00900 .

Scientific Research Applications

1. Anticancer Potential

  • Study Context : Research on niclosamide derivatives, including compounds related to 4-Chloro-2-hydroxybenzamide, for potential anticancer applications.
  • Findings : Certain derivatives showed significant cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Tang et al., 2017).

2. Chemical Properties and Applications

  • Study Context : Investigation of the molar refraction and polarizability of compounds structurally similar to 4-Chloro-2-hydroxybenzamide.
  • Findings : The study observed strong polarizability effects in the compound, indicating its potential use in various chemical applications (Sawale et al., 2016).

3. Spectroscopic Analysis and Antibacterial Activity

  • Study Context : Spectroscopic studies of monomeric and dimeric structures of 4-hydroxybenzamide, a compound related to 4-Chloro-2-hydroxybenzamide.
  • Findings : The research provided insights into the molecular structure and antibacterial activities of the compound, potentially guiding its application in microbial control (Ramesh et al., 2020).

4. Modification for Improved Biological Effect

  • Study Context : Modification of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide to enhance its antihelminthic effect.
  • Findings : Successful modification of the compound while retaining its pharmacophoric groups, suggesting potential for enhanced therapeutic use (Galkina et al., 2014).

5. Novel Antibacterial Compounds

  • Study Context : Design and testing of novel chloro-substituted salicylanilide derivatives for antibacterial efficacy.
  • Findings : The derivatives showed good activity against Gram-positive bacteria, underlining their potential in antibacterial applications (Ienascu et al., 2022).

6. Bactericidal Activity Against MRSA

  • Study Context : Assessment of 2-hydroxybenzamides for bactericidal activity against MRSA strains.
  • Findings : Some compounds demonstrated significant bactericidal effects, suggesting their utility in combating antibiotic-resistant infections (Zadrazilova et al., 2015).

7. Synthesis and Characterization

  • Study Context : Synthesis of 2-Hydroxybenzamides from 2-chlorobenzamide substrates.
  • Findings : Successful synthesis of a range of 2-Hydroxybenzamides, indicating potential for varied chemical applications (Balkrishna & Kumar, 2012).

8. Color Determination of Stilbene Dyes

  • Study Context : Synthesis and color determination of disazo direct dyes involving N-(2-chlorophenyl)-2-hydroxybenzamide.
  • Findings : The study highlights the color properties of these dyes, useful for industrial dyeing processes (Grad et al., 2013).

properties

IUPAC Name

4-chloro-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRFMWBOQWRGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547752
Record name 4-Chloro-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydroxybenzamide

CAS RN

37893-37-1
Record name 4-Chloro-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-hydroxybenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-chloro-2-methoxybenzamide (0.74 g, 3.99 mmol) in dichloromethane (50 ml) was cooled to −78° C. followed by addition of BBr3 (1.15 ml, 11.96 mmol) under nitrogen atmosphere. The reaction mixture was allowed to stir at room temperature for 2 h. After the completion of reaction (TLC monitoring), the solution was cooled to 0° C. and quenched with water. The resulting solution was basified by aqueous NaHCO3 and extracted with EtOAc (3×100 ml). The combined organics was dried over anhydrous Na2SO4, filtered and concentrated to get the desired product (0.608 g, 89%). MS: 172.33 (M+H)+.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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